molecular formula C8H6Cl2FNO B14169195 Acetanilide, 2',5'-dichloro-2-fluoro- CAS No. 3435-67-4

Acetanilide, 2',5'-dichloro-2-fluoro-

Cat. No.: B14169195
CAS No.: 3435-67-4
M. Wt: 222.04 g/mol
InChI Key: ZATIOGDHXKOBIQ-UHFFFAOYSA-N
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Description

Acetanilide, 2’,5’-dichloro-2-fluoro- is a derivative of acetanilide, a compound known for its analgesic and antipyretic properties. This specific derivative is characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring, which can significantly alter its chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 2’,5’-dichloro-2-fluoro- typically involves the acylation of 2’,5’-dichloro-2-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

[ \text{2’,5’-dichloro-2-fluoroaniline} + \text{acetic anhydride} \rightarrow \text{Acetanilide, 2’,5’-dichloro-2-fluoro-} + \text{acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of Acetanilide, 2’,5’-dichloro-2-fluoro- may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 2’,5’-dichloro-2-fluoro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Acetanilide, 2’,5’-dichloro-2-fluoro- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 2’,5’-dichloro-2-fluoro- involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: The parent compound, known for its analgesic and antipyretic properties.

    2’,5’-Dichloroacetanilide: Similar structure but lacks the fluorine atom.

    2-Fluoroacetanilide: Similar structure but lacks the chlorine atoms.

Uniqueness

Acetanilide, 2’,5’-dichloro-2-fluoro- is unique due to the combined presence of both chlorine and fluorine atoms on the aromatic ring. This combination can significantly alter its chemical reactivity, biological activity, and physical properties compared to its analogs.

Properties

CAS No.

3435-67-4

Molecular Formula

C8H6Cl2FNO

Molecular Weight

222.04 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-2-fluoroacetamide

InChI

InChI=1S/C8H6Cl2FNO/c9-5-1-2-6(10)7(3-5)12-8(13)4-11/h1-3H,4H2,(H,12,13)

InChI Key

ZATIOGDHXKOBIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CF)Cl

Origin of Product

United States

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